

CEP-28122 cytotoxicity in non-ALK expressing cells

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Compound of Interest

CEP-28122 mesylate
hydrochloride

Cat. No.:

B2580781

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Technical Support Center: CEP-28122

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of CEP-28122, particularly in non-ALK expressing cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CEP-28122?

A1: CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism of action is the inhibition of ALK kinase activity, which in turn blocks the downstream signaling pathways that promote cell growth and survival in ALK-positive cancer cells.[1]

Q2: Does CEP-28122 exhibit cytotoxic effects in cell lines that do not express ALK?

A2: No, CEP-28122 is highly selective for ALK-positive cells and generally does not show significant cytotoxic effects in non-ALK expressing cells at concentrations that are effective against ALK-positive cells.[1][2] Studies have shown no or minimal growth inhibition and no significant induction of apoptosis in various ALK-negative cell lines.[1]

Q3: What are the known off-target kinases of CEP-28122?







A3: While CEP-28122 is highly selective for ALK, it has been shown to have some activity against a few other kinases, though at significantly higher concentrations. The IC50 value for any other kinase is at least 10-fold higher than the IC50 value for ALK, with the exception of Rsk2, 3, and 4.[1]

Q4: What are the expected IC50 values for CEP-28122 in ALK-positive versus ALK-negative cell lines?

A4: In enzymatic assays, the IC50 of CEP-28122 for recombinant ALK is approximately 1.9 nmol/L.[1] In cellular assays with ALK-positive cells, the IC50 values for inhibition of ALK phosphorylation are in the range of 20 to 30 nmol/L.[1] For ALK-negative cell lines, CEP-28122 shows no to marginal growth inhibition at concentrations up to 3,000 nmol/L.[1]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution	
Unexpected cytotoxicity observed in a presumed ALK- negative cell line.	The cell line may have uncharacterized low-level ALK expression or a different sensitive off-target kinase.	1. Confirm the ALK status of your cell line by Western blot or IHC. 2. Review the kinase selectivity profile of CEP-28122 to check for potential off-target effects on kinases relevant to your cell line. 3. Perform a dose-response curve to determine the IC50 and compare it to known ALK-positive and ALK-negative cell lines.	
No effect observed in a known ALK-positive cell line.	 Incorrect concentration of CEP-28122 used. 2. Degradation of the compound. Cell line has developed resistance. 	1. Verify the final concentration of CEP-28122 in your experiment. 2. Use a fresh stock of CEP-28122. 3. Sequence the ALK gene in your cell line to check for resistance mutations.	
High variability in cytotoxicity results between experiments.	Inconsistent cell seeding density. 2. Variations in drug treatment duration. 3. Inconsistent solvent concentration.	1. Ensure consistent cell numbers are seeded for each experiment. 2. Adhere to a strict timeline for drug incubation. 3. Ensure the final solvent concentration is consistent across all wells, including controls.	

Data Presentation

Table 1: Kinase Selectivity Profile of CEP-28122



ALK 1.9 ± 0.5 Fit4 46 ± 10 Fer 84 ± 4 Fes 97 ± 35 Fit3 87 ± 35 FAK 130 ± 15 TNK2a 138 ± 53 IGF-1Ra 255 ± 61 PYK2a 414 ± 163 IRa $1,257 \pm 492$	
Fer 84 ± 4 Fes 97 ± 35 Flt3 87 ± 35 FAK 130 ± 15 TNK2a 138 ± 53 IGF-1Ra 255 ± 61 PYK2a 414 ± 163	
Fes 97 ± 35 FIt3 87 ± 35 FAK 130 ± 15 TNK2a 138 ± 53 IGF-1Ra 255 ± 61 PYK2a 414 ± 163	
FIt3 87 ± 35 FAK 130 ± 15 TNK2a 138 ± 53 IGF-1Ra 255 ± 61 PYK2a 414 ± 163	
FAK 130 ± 15 TNK2a 138 ± 53 IGF-1Ra 255 ± 61 PYK2a 414 ± 163	
TNK2a 138 ± 53 IGF-1Ra 255 ± 61 PYK2a 414 ± 163	
IGF-1Ra 255 ± 61 PYK2a 414 ± 163	
PYK2a 414 ± 163	
IRa 1,257 ± 492	
TYK2a 1,486 ± 503	
JAK2a 2,037 ± 539	
ABL >3,000	
JAK1a >3,000	
JAK3a >3,000	
SRCa >3,000	
c-Met >10,000	
Rsk3 7.0 ± 1.2	
Rsk2 12 ± 4	
Rsk4 17 ± 8	
ARK5 25 ± 2	
CHK2 28 ± 7	
ACK1 40 ± 5	



GCK	58 ± 8
Rsk1	59 ± 10
BRK	71 ± 5
JNK1α1	109 ± 17

Data summarized from Cheng et al., 2012.[1]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive and ALK-Negative Cell Lines

Cell Line	ALK Status	Assay	Endpoint	Result
Karpas-299	ALK-positive	Growth Inhibition	IC50	20-30 nmol/L
Sup-M2	ALK-positive	Growth Inhibition	IC50	20-30 nmol/L
NCI-H2228	ALK-positive	Growth Inhibition	Concentration- dependent	3-3,000 nmol/L
NCI-H3122	ALK-positive	Growth Inhibition	Concentration- dependent	3-3,000 nmol/L
NB-1	ALK-positive	Growth Inhibition	Significant	-
SH-SY5Y	ALK-positive	Growth Inhibition	Significant	-
NB-1643	ALK-positive	Growth Inhibition	Significant	-
Toledo	ALK-negative	Growth Inhibition	-	No to marginal
HuT-102	ALK-negative	Growth Inhibition	-	No to marginal
NCI-H1650	ALK-negative	Cytotoxicity	-	No or minimal
NB-1691	ALK-negative	Growth/Survival	-	No significant effects

Data summarized from Cheng et al., 2012.[1]

Experimental Protocols



Cell Viability Assay

This protocol is based on the methodologies for assessing the effect of CEP-28122 on the growth of cancer cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Drug Preparation: Prepare a 10 mM stock solution of CEP-28122 in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 3-3,000 nmol/L).
- Treatment: Remove the overnight culture medium from the cells and add 100 μL of the medium containing the various concentrations of CEP-28122. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Add 20 μ L of CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
 percentage of viability against the drug concentration and determine the IC50 value using
 non-linear regression analysis.

Caspase 3/7 Activation Assay

This protocol is designed to measure the induction of apoptosis.

- Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
- Incubation: Incubate the plate for 24-48 hours.
- Assay: Use a commercially available caspase-3/7 activity assay, such as the Caspase-Glo® 3/7 Assay (Promega). Add 100 μL of the Caspase-Glo® 3/7 Reagent to each well.



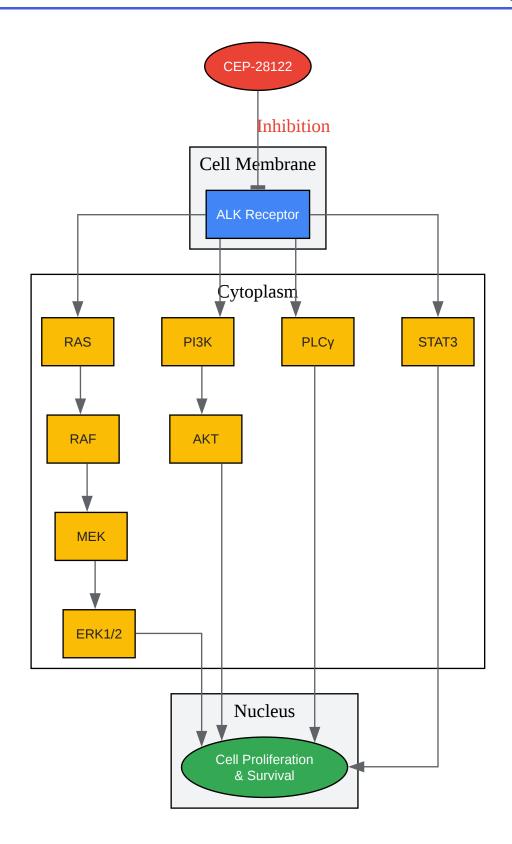




- Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
- Measurement: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

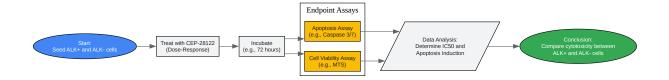




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Caption: Signaling pathway of activated ALK and the inhibitory effect of CEP-28122.





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
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